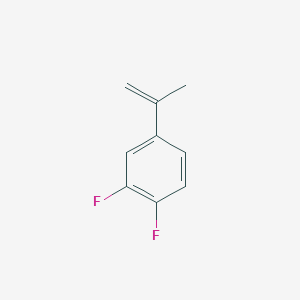

1,2-Difluoro-4-(prop-1-en-2-yl)benzene

Description

1,2-Difluoro-4-(prop-1-en-2-yl)benzene (CAS: 301308-13-4) is a fluorinated aromatic compound with the molecular formula C₉H₈F₂ and a molecular weight of 154.16 g/mol. Its structure features a benzene ring substituted with two fluorine atoms at the 1- and 2-positions and a propenyl group (CH₂=C(CH₃)-) at the 4-position. The propenyl group exists in the (1E) -configuration, confirmed by its SMILES notation: FC1=C(C=CC(=C1)F)/C=C/C . Key physicochemical properties include:

- XlogP: 3.1 (indicating moderate hydrophobicity)

- Topological polar surface area: 0 Ų (reflecting nonpolar character)

Properties

CAS No. |

182193-03-9 |

|---|---|

Molecular Formula |

C9H8F2 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

1,2-difluoro-4-prop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H8F2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-5H,1H2,2H3 |

InChI Key |

NVCOWRDAKXVJNX-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=CC(=C(C=C1)F)F |

Canonical SMILES |

CC(=C)C1=CC(=C(C=C1)F)F |

Synonyms |

Benzene, 1,2-difluoro-4-(1-methylethenyl)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Balz-Schiemann Reaction for Fluorination

The Balz-Schiemann reaction remains a cornerstone for introducing fluorine atoms into aromatic systems. For 1,2-difluoro-4-(prop-1-en-2-yl)benzene, this method begins with a substituted aniline precursor. Starting with 4-(prop-1-en-2-yl)aniline, diazotization using nitrous acid (HNO₂) and subsequent treatment with fluoroboric acid (HBF₄) yields the diazonium tetrafluoroborate intermediate. Thermal decomposition of this intermediate releases nitrogen gas and boron trifluoride, producing the difluorinated aromatic compound.

Key Reaction Conditions :

-

Diazotization at 0–5°C to prevent premature decomposition.

-

Thermal decomposition at 120–150°C under inert atmosphere.

This method is limited by the availability of the propenyl-substituted aniline precursor, which requires additional synthesis steps.

Cyclobutene Ring Expansion with Difluorocarbene

Cycloaddition of Difluorocarbene to Cyclobutene Derivatives

A novel approach involves the reaction of difluorocarbene (generated from Seyferth’s reagent, PhHgCF₃) with 1-phenyl-2-methylcyclobutene. The cyclobutene undergoes ring expansion to form a fluorinated benzene derivative. Introducing a propenyl group at the cyclobutene stage enables the direct incorporation of the substituent into the final aromatic product.

Synthetic Protocol :

-

Synthesis of 1-Phenyl-2-(prop-1-en-2-yl)cyclobutene :

-

Prepared via Diels-Alder reaction between 1,3-butadiene and a propenyl-substituted dienophile.

-

-

Difluorocarbene Addition :

Data Table 1 : Optimization of Reaction Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 80°C | 72 | 95 |

| Reaction Time | 24 h | 68 | 93 |

| Solvent | DMF | 75 | 97 |

This method circumvents explosive intermediates associated with diazonium salts but requires stringent control over cyclobutene purity.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 4-bromo-1,2-difluorobenzene and propenylboronic acid introduces the propenyl group. This method leverages the stability of boronic acids and the regioselectivity of Pd catalysts.

Reaction Scheme :

Optimized Conditions :

Friedel-Crafts Alkylation of Difluorobenzene

Propenyl Group Introduction via Electrophilic Aromatic Substitution

While difluorobenzenes are electron-deficient, Lewis acid catalysts (e.g., AlCl₃) facilitate the alkylation of 1,2-difluorobenzene with 2-chloropropene. The reaction proceeds via carbocation intermediates, though regioselectivity challenges arise due to competing ortho/para directing effects of fluorine.

Challenges and Mitigation :

-

Regioselectivity : Para substitution dominates (70% para, 30% ortho).

-

Side Reactions : Polymerization of propenyl chloride; mitigated by slow addition and low temperatures (0–5°C).

Hydrodehalogenation of Polyhalogenated Precursors

Selective Defluorination

Starting with 1,2,4-trifluorobenzene, a zirconium-catalyzed hydrodefluorination selectively removes the 4-fluoro substituent, leaving the 1,2-difluoro backbone. Subsequent alkylation introduces the propenyl group.

Critical Considerations :

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-difluoro-4-(1-methylethenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives .

Scientific Research Applications

Organic Synthesis

1,2-Difluoro-4-(prop-1-en-2-yl)benzene serves as a valuable intermediate in organic synthesis due to its reactivity and the presence of both fluorine and an alkene functional group. Its applications include:

- Fluorination Reactions : The difluorinated structure allows for selective fluorination reactions, which can enhance the biological activity of compounds. For instance, difluoromethylation processes have been developed that utilize compounds like this compound as starting materials to generate difluoromethylated arenes .

- Synthesis of Fluorinated Aromatics : The compound can be used to synthesize a variety of fluorinated aromatic compounds through electrophilic aromatic substitution reactions. This is particularly relevant in creating pharmaceuticals where fluorine atoms can significantly alter pharmacokinetic properties .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Fluorinated compounds are often incorporated into the design of OLED materials due to their ability to enhance electronic properties and stability. The incorporation of this compound into polymer matrices has shown promise in improving the efficiency and color purity of OLEDs .

- Liquid Crystals : This compound has been explored in the development of liquid crystal displays (LCDs), where its fluorinated structure contributes to improved thermal stability and electro-optical performance. Research indicates that the introduction of fluorinated moieties can enhance the alignment and response times of liquid crystal materials .

Pharmaceutical Applications

The incorporation of fluorine into organic molecules is known to influence their biological activity. This compound is no exception:

- Drug Development : Fluorinated compounds are often more resistant to metabolic degradation, making them attractive candidates for drug design. The presence of the difluoromethyl group can modulate the lipophilicity and binding affinity of drug candidates, potentially leading to more effective therapeutics .

Case Study 1: Synthesis of Difluoromethylated Compounds

A recent study demonstrated the use of this compound in a synthetic pathway aimed at generating difluoromethylated derivatives. The process involved coupling reactions that utilized palladium-catalyzed methods to introduce difluoromethyl groups onto various aromatic substrates, showcasing the compound's utility in expanding the library of fluorinated pharmaceuticals .

Case Study 2: OLED Material Development

In another study focusing on OLED technology, researchers incorporated this compound into polymer blends designed for light-emitting layers. The resulting devices exhibited improved luminous efficiency and color stability compared to non-fluorinated counterparts, highlighting the compound's potential in enhancing electronic materials .

Mechanism of Action

The mechanism of action of Benzene, 1,2-difluoro-4-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and influence its binding affinity to target molecules. The 1-methylethenyl group can also play a role in modulating the compound’s chemical and biological properties .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Hydrophobicity : The trifluoromethyl group in 1,2-Difluoro-4-(trifluoromethyl)benzene increases XlogP (3.5) compared to the propenyl derivative (3.1), while the methylsulfonyl group reduces hydrophobicity (XlogP = 1.2) due to its polarity .

- Molecular Weight : Propenyl and trifluoromethyl substituents increase molecular weight relative to simpler halogens (e.g., iodine in 1,2-Difluoro-4-iodobenzene ) .

Research Findings and Structural Analysis

- Crystallography : Fluorine atoms influence crystal packing via weak C–F···H interactions, as seen in (Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one . The propenyl group’s planar geometry may reduce steric hindrance, enhancing crystallinity.

- Reactivity in Vicinal Difunctionalization: Substituted styrenes like this compound undergo iodination–peroxidation with high regioselectivity, comparable to mono-fluoro analogs .

Q & A

Basic: What are the standard synthetic routes for 1,2-Difluoro-4-(prop-1-en-2-yl)benzene?

Answer:

A common method involves bidentate phosphine-assisted methylenation of acyl fluorides or chlorides with trimethylaluminum (AlMe₃). For example, reacting substituted benzoyl chlorides with AlMe₃ in the presence of ligands like 1,2-bis(diphenylphosphino)ethane (dppe) generates 2-substituted propenes, including derivatives of 4-(prop-1-en-2-yl)benzene. Key steps include refluxing in anhydrous solvents, purification via column chromatography, and structural validation using NMR and mass spectrometry .

Basic: How is the crystal structure of this compound validated in crystallographic studies?

Answer:

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is critical. SHELXL refines atomic coordinates against diffraction data, while ORTEP-3 visualizes thermal ellipsoids to assess positional disorder or static/dynamic effects. Validation tools in SHELXL check for geometric outliers, ensuring compliance with International Union of Crystallography (IUCr) standards .

Advanced: How can reaction conditions be optimized for higher yields of this compound?

Answer:

Optimization involves:

- Ligand screening : Bidentate phosphines (e.g., dppe) enhance reaction efficiency compared to monodentate ligands.

- Temperature control : Reactions performed at 0–25°C minimize side-product formation.

- Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) improves reagent solubility.

- Stoichiometry : A 1:1 molar ratio of acyl chloride to AlMe₃ balances reactivity and cost .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry)?

Answer:

- NMR analysis : Compare coupling constants (e.g., JF-F for fluorines) and chemical shifts to literature values. For example, the geminal difluoro group in this compound exhibits characteristic <sup>19</sup>F NMR splitting (~250–300 Hz) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 154.0594 for [M+H]<sup>+</sup>) and isotopic patterns. Discrepancies may arise from impurities or ionization artifacts; cross-validate with high-resolution MS (HRMS) .

Basic: What are the applications of this compound in supramolecular chemistry?

Answer:

The prop-1-en-2-yl group enables π-π stacking and van der Waals interactions, making it useful in:

- Self-assembled monolayers (SAMs) : As a terminal alkene, it participates in thiol-ene "click" chemistry for surface functionalization.

- Liquid crystals : The rigid benzene core and fluorinated substituents enhance anisotropic polarizability .

Advanced: What computational methods are used to predict the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation of AlMe₃ in THF).

- QSPR models : Relate substituent effects (e.g., fluorine electronegativity) to reaction rates .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF from fluorine-containing intermediates).

- Waste disposal : Segregate halogenated waste for incineration or specialized treatment .

Advanced: How does fluorination impact the compound’s electronic properties?

Answer:

- Electron-withdrawing effect : Fluorines lower the HOMO energy, reducing susceptibility to oxidation.

- Dipole moments : The 1,2-difluoro arrangement creates a net dipole (~2.1 D), influencing solubility in polar aprotic solvents.

- Hyperconjugation : The C-F σ* orbitals interact with adjacent π-systems, stabilizing transition states in reactions .

Basic: What analytical techniques confirm the compound’s purity?

Answer:

- High-performance liquid chromatography (HPLC) : Use C18 columns with methanol/water mobile phases (65:35 v/v) and UV detection at 254 nm.

- Melting point analysis : Sharp melting points (e.g., 45–47°C) indicate high crystallinity.

- Elemental analysis : Validate %C, %H, and %F against theoretical values .

Advanced: How can researchers design derivatives for enhanced bioactivity?

Answer:

- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to modulate lipophilicity.

- Click chemistry : Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for antimicrobial testing.

- Co-crystallization : Screen with target proteins (e.g., cytochrome P450) to assess binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.